molecular formula C19H18N2O2S B14242878 Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate CAS No. 365428-71-3

Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate

Cat. No.: B14242878
CAS No.: 365428-71-3
M. Wt: 338.4 g/mol
InChI Key: JJMNZSJWVXOSSI-UHFFFAOYSA-N
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Description

Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylbenzaldehyde with 2-methyl-4-pyridinecarboxylic acid, followed by cyclization with thiourea to form the thiazole ring. The final step involves esterification with ethanol to yield the ethyl ester derivative. Industrial production methods may involve similar steps but optimized for large-scale synthesis with higher yields and purity.

Chemical Reactions Analysis

Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Chemical Biology: It is used as a probe in chemical biology to study the function of thiazole-containing biomolecules and their role in cellular processes.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to interact with various biological macromolecules, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate can be compared with other thiazole derivatives, such as:

    Ethyl [4-(3-chlorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate: This compound has a similar structure but with a chlorine substituent, which may alter its biological activity and chemical reactivity.

    Ethyl [4-(3-methoxyphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    Ethyl [4-(3-nitrophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate: The nitro group can significantly impact the compound’s electronic properties and reactivity.

Each of these similar compounds has unique properties that can be exploited for different scientific and industrial applications, highlighting the versatility and importance of thiazole derivatives in chemistry and biology.

Properties

CAS No.

365428-71-3

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C19H18N2O2S/c1-4-23-19(22)18-21-16(14-7-5-6-12(2)10-14)17(24-18)15-8-9-20-13(3)11-15/h5-11H,4H2,1-3H3

InChI Key

JJMNZSJWVXOSSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)C2=CC(=NC=C2)C)C3=CC=CC(=C3)C

Origin of Product

United States

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